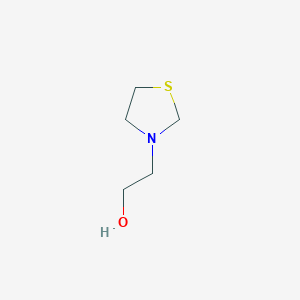![molecular formula C7H10N4OS B12911335 6-Amino-5-[(E)-ethylideneamino]-2-(methylsulfanyl)pyrimidin-4(1H)-one CAS No. 830330-27-3](/img/structure/B12911335.png)
6-Amino-5-[(E)-ethylideneamino]-2-(methylsulfanyl)pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-(ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one is a heterocyclic compound with a pyrimidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-methylthio-4(1H)-pyrimidinone with ethylideneamine in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-(ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amino or methylthio groups.
Aplicaciones Científicas De Investigación
6-Amino-5-(ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-(ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their behavior and activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-2-(methylthio)pyrimidin-4(1H)-one: Lacks the ethylideneamino group, which may affect its reactivity and applications.
5-(Ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one: Lacks the amino group, which may influence its biological activity.
Uniqueness
6-Amino-5-(ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one is unique due to the presence of both the amino and ethylideneamino groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications.
Propiedades
Número CAS |
830330-27-3 |
|---|---|
Fórmula molecular |
C7H10N4OS |
Peso molecular |
198.25 g/mol |
Nombre IUPAC |
4-amino-5-(ethylideneamino)-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N4OS/c1-3-9-4-5(8)10-7(13-2)11-6(4)12/h3H,1-2H3,(H3,8,10,11,12) |
Clave InChI |
NUYCOCGLALERQN-UHFFFAOYSA-N |
SMILES canónico |
CC=NC1=C(N=C(NC1=O)SC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12911261.png)









![5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one](/img/structure/B12911334.png)
![[4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol](/img/structure/B12911342.png)
